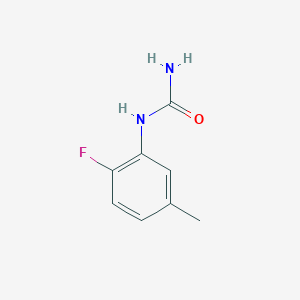

Urea, N-(2-fluoro-5-methylphenyl)-

Description

Significance of the Urea (B33335) Functional Group in Bioactive Small Molecules and Synthetic Methodologies

The urea functional group is a cornerstone in the design of bioactive small molecules due to its unique hydrogen bonding capabilities. nih.gov It can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets such as proteins and enzymes. nih.govresearchgate.net This dual nature is crucial for modulating a drug's solubility and permeability. researchgate.net The incorporation of a urea moiety can enhance the potency, selectivity, and pharmacokinetic profile of a lead compound. nih.govresearchgate.net

The synthesis of ureas is a well-established area of organic chemistry, dating back to Friedrich Wöhler's synthesis of urea in 1828, a landmark event that marked the beginning of modern organic chemistry. nih.gov Traditional methods for preparing ureas often involve the use of phosgene (B1210022) or its derivatives, which are highly toxic. To overcome these safety concerns, newer methodologies have been developed. nih.govacs.org Common synthetic routes include the reaction of an isocyanate with an amine or the use of coupling reagents to form the urea bond from an amine and a carboxylic acid derivative.

N-(2-fluoro-5-methylphenyl)urea as a Core Pharmacophore in Investigational Chemical Entities, with a Focus on Multi-Targeted Receptor Tyrosine Kinase Inhibitors

The N-(2-fluoro-5-methylphenyl)urea moiety has emerged as a critical pharmacophore in the development of investigational drugs, particularly multi-targeted receptor tyrosine kinase inhibitors (RTKIs). RTKs are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in the development and progression of cancer. nih.gov The N,N'-diaryl urea structure is a key feature in many kinase inhibitors, where it mimics the hydrogen bonding interactions of the native ATP ligand in the enzyme's active site. nih.gov

The specific substitution pattern of N-(2-fluoro-5-methylphenyl)urea, with the fluorine at the 2-position and the methyl group at the 5-position, is crucial for its activity. The fluorine atom can engage in favorable interactions with the protein target and can also modulate the pKa of the urea protons, influencing binding affinity. The methyl group can provide additional van der Waals interactions and improve metabolic stability.

Several investigational RTKIs incorporate the N-(2-fluoro-5-methylphenyl)urea scaffold. For instance, it is a component of compounds designed to inhibit kinases such as Anaplastic Lymphoma Kinase (ALK), which is involved in certain types of cancers. nih.gov The design of these inhibitors often involves computational modeling to predict how the molecule will bind to the target kinase. nih.gov The table below lists some examples of investigational compounds that feature the N-(2-fluoro-5-methylphenyl)urea core.

| Compound Name | Target(s) | Therapeutic Area |

| (Z)- and (E)-styryl p-bromophenyl urea derivatives | VEGFR-2, PD-L1 | Cancer Immunotherapy nih.gov |

| (7-aryl-1,5-naphthyridin-2-yl)ureas | ERK2, Aurora B | Cancer nih.gov |

| Aryl urea-triazole derivatives | Urease | Bacterial Infections nih.gov |

| Dichloro-substituted aryl urea-triazole derivative 4o | Urease | Bacterial Infections nih.gov |

Overview of Current Academic Research Paradigms and Gaps for Fluorinated Aryl Urea Derivatives

Current academic research on fluorinated aryl urea derivatives is vibrant and expanding, driven by their potential in medicinal chemistry and materials science. A significant focus of research is the synthesis of novel derivatives and the evaluation of their biological activities. mdpi.commdpi.com The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. mdpi.com

Researchers are actively exploring the structure-activity relationships (SAR) of fluorinated aryl ureas to understand how different substitution patterns on the aromatic rings affect their biological targets. nih.gov This involves synthesizing libraries of related compounds and testing them in various biological assays. For example, studies have investigated the impact of the position and number of fluorine substituents on the inhibitory activity of these compounds against specific enzymes.

Despite the progress, several research gaps remain. There is a need for more efficient and environmentally friendly synthetic methods for the preparation of these compounds. nih.govacs.org Furthermore, a deeper understanding of the off-target effects and potential toxicity of fluorinated aryl ureas is required. nih.gov While many studies focus on their anticancer properties, the exploration of their potential in other therapeutic areas, such as infectious diseases and inflammatory conditions, is an area ripe for further investigation. mdpi.comscirp.org Additionally, the application of these compounds in the development of advanced materials, such as self-assembling systems and functional polymers, is a promising but still relatively unexplored frontier.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-5-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPAHWKEPYXFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651852 | |

| Record name | N-(2-Fluoro-5-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918824-69-8 | |

| Record name | N-(2-Fluoro-5-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Conformation, and Electronic Properties Investigations of N 2 Fluoro 5 Methylphenyl Urea Derivatives

Computational Chemistry Approaches to Elucidate Electronic Structure and Reactivity

Computational chemistry provides powerful in-silico tools to investigate molecular properties at the atomic level, offering insights that can be difficult to obtain through experimental means alone.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of N-(2-fluoro-5-methylphenyl)urea derivatives. nih.gov These methods are used to optimize the molecular geometry, finding the most stable three-dimensional arrangement of atoms. scispace.comscispace.com

Once the geometry is optimized, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is performed. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Furthermore, these calculations generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (negative potential), such as those around the oxygen and fluorine atoms, and electron-poor regions (positive potential), typically found near the amide protons. This information is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations

| Calculated Property | Significance |

| Total Energy | Indicates the stability of a given molecular conformation. |

| HOMO Energy | Relates to the ability to donate an electron. |

| LUMO Energy | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| Dipole Moment | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | Provides the partial charge on each atom, indicating electrostatic interaction sites. |

To explore the potential biological activity of N-(2-fluoro-5-methylphenyl)urea derivatives, molecular docking and dynamics simulations are widely employed. These computational techniques predict how a small molecule (ligand) might bind to the active site of a biological macromolecule, such as a protein or enzyme. nih.gov

Molecular docking algorithms position the urea (B33335) derivative within the protein's binding pocket in various orientations and conformations, calculating a "docking score" to estimate the binding affinity. nih.govresearchgate.net Studies on similar phenyl-urea compounds, often designed as kinase inhibitors, show that binding is typically stabilized by a network of hydrogen bonds between the urea's N-H and C=O groups and amino acid residues in the active site. researchgate.net Hydrophobic interactions between the phenyl rings and nonpolar residues also contribute significantly to binding.

Following docking, Molecular Dynamics (MD) simulations can be run to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov An MD simulation tracks the movements of every atom in the system over a set period, providing insights into the conformational changes and the persistence of key intermolecular interactions, thereby validating the docking results. d-nb.infomdpi.com

Table 2: Example of Molecular Docking Results for a Phenyl-Urea Derivative (LASSBio-998) with p38 MAPK

| Parameter | Finding |

| Target Protein | p38 Mitogen-Activated Protein Kinase (p38 MAPK) |

| Docking Score | Showed a better theoretical affinity (score value) compared to a prototype inhibitor. nih.gov |

| Key Interactions | Hydrogen bond between the carbonyl group of the urea moiety and the backbone NH of Met109 in the hinge region of the kinase. nih.gov |

| Binding Site | Occupied the ATP-binding site of the p38 MAPK. nih.gov |

Spectroscopic Characterization Methodologies for Structural Elucidation

Spectroscopic methods provide direct experimental evidence of molecular structure, bonding, and purity. A combination of techniques is necessary for the unambiguous characterization of N-(2-fluoro-5-methylphenyl)urea and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide information about the number and connectivity of hydrogen and carbon atoms in the molecule.

For N-(2-fluoro-5-methylphenyl)urea, Fluorine-19 (¹⁹F) NMR is particularly valuable. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive NMR probe. nih.gov Its chemical shift is extremely sensitive to the local electronic environment, covering a much wider range than proton NMR. biophysics.orghuji.ac.il This sensitivity makes ¹⁹F NMR an excellent tool for detecting subtle changes in molecular conformation, and for studying binding interactions with biomolecules. researchgate.netnih.gov The formation of a complex between a fluorinated molecule and a receptor often results in a significant and easily observable change in the ¹⁹F chemical shift. biophysics.org

Furthermore, through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) correlations between ¹⁹F and ¹H nuclei can provide critical information about molecular geometry and internuclear distances. biophysics.org

Table 3: Predicted NMR Data for N-(2-fluoro-5-methylphenyl)urea

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |

| ¹H (Aromatic) | 6.8 - 8.5 | Doublets, Triplets, and Multiplets due to H-H and H-F coupling. |

| ¹H (Amide, NH) | 8.0 - 10.0 | Broad singlets, position can vary with solvent and concentration. |

| ¹H (Methyl, CH₃) | 2.0 - 2.5 | Singlet. |

| ¹³C (Aromatic) | 110 - 150 | Signals will show C-F coupling for carbons near the fluorine atom. |

| ¹³C (Carbonyl, C=O) | 150 - 160 | Single peak. |

| ¹⁹F | -110 to -130 (vs. CFCl₃) | Multiplet due to coupling with adjacent aromatic protons. colorado.edu |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For N-(2-fluoro-5-methylphenyl)urea, the urea moiety gives rise to several distinct and strong absorption bands in the IR spectrum. nist.gov

Key bands include the N-H stretching vibrations, typically seen as a broad band above 3300 cm⁻¹, the Amide I band (primarily C=O stretching) around 1630-1680 cm⁻¹, and the Amide II band (a mix of N-H bending and C-N stretching) near 1550 cm⁻¹. researchgate.netresearchgate.net The precise positions of the N-H and Amide I bands are highly sensitive to the extent and nature of hydrogen bonding within the crystal lattice or in solution, providing valuable structural information. nih.gov

Table 4: Characteristic FT-IR Absorption Bands for Urea Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Stretching of the nitrogen-hydrogen bonds. researchgate.net |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of carbon-hydrogen bonds on the phenyl rings. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of carbon-hydrogen bonds of the methyl group. |

| Amide I | 1630 - 1680 | Primarily C=O (carbonyl) stretching. researchgate.netresearchgate.net |

| Amide II | 1530 - 1580 | A coupled vibration of N-H bending and C-N stretching. researchgate.netresearchgate.net |

| C-F Stretch | 1100 - 1300 | Stretching of the carbon-fluorine bond. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound with high accuracy, confirming its elemental composition.

In addition to molecular weight determination, the fragmentation pattern observed in the mass spectrum provides a fingerprint that can help to confirm the molecule's structure. For N-(2-fluoro-5-methylphenyl)urea, common fragmentation pathways would involve the cleavage of the C-N bonds on either side of the carbonyl group. This would lead to characteristic fragment ions corresponding to the 2-fluoro-5-methylphenyl isocyanate radical cation and the aminophenyl radical cation, among others. Analysis of these fragments helps to piece together the molecular structure, confirming the identity of the substituents on the phenyl rings. massbank.jp

Table 5: Predicted Key Fragments in the Mass Spectrum of N-(2-fluoro-5-methylphenyl)urea

| Fragment | Proposed Structure |

| Molecular Ion [M]⁺ | [C₈H₉FN₂O]⁺ |

| Fragment 1 | [C₇H₆FNCO]⁺ (from cleavage of one C-N bond) |

| Fragment 2 | [C₇H₆FNH₂]⁺ (from cleavage and rearrangement) |

| Fragment 3 | [C₇H₈N]⁺ (from cleavage of the other C-N bond and loss of the urea group) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Fluoro 5 Methylphenyl Urea and Its Analogues

Systematic Structural Modifications and Their Influence on Biological Potency and Selectivity

The biological activity of urea (B33335) derivatives can be finely tuned through systematic structural modifications. The potency and selectivity of these compounds are highly dependent on the nature and position of substituents on the phenyl ring and alterations to the urea linkage itself.

Impact of Substituents on the Phenyl Ring and Urea Linkage on Bioactivity

The bioactivity of phenylurea compounds is significantly influenced by the substituents on the phenyl ring. For instance, in a series of diaryl urea derivatives designed as potential EGFR inhibitors, the presence of electrophilic groups on the terminal phenyl ring was shown to be beneficial for improving antitumor potency. nih.gov Specifically, compounds bearing a chlorine atom demonstrated eminent cytotoxicity. nih.gov Conversely, the introduction of dimethyl groups led to a decrease in activity. nih.gov The position of the substituent is also critical; for example, a 2-methyl and 6-chloro substitution pattern resulted in the best activity in one study, suggesting that steric hindrance at the ortho-position is preferred. nih.gov

Modifications to the urea linkage also play a crucial role. An unsubstituted urea moiety can be essential for certain biological activities. nih.gov For example, mono-methylation of the urea nitrogen can lead to a loss of inhibitory activity, while di-methylation can render the compound inactive. nih.gov However, in some cases, replacing the urea with a thiourea (B124793) or carbamate (B1207046) functionality has been shown to have no significant impact on activity. nih.gov The flexibility of the linker connecting the urea group to other parts of the molecule is another important factor, with studies showing that both increases in linker length and conformational restrictions can modulate cytotoxicity. nih.gov

In the context of anti-malarial research, 3-substituted-ureas on an aniline (B41778) ring displayed better activity and greater selectivity against mammalian cells compared to their 4-urea counterparts. nih.gov This highlights the critical role of the substitution pattern on the phenyl ring in determining both potency and safety.

| Compound Series | Modification | Observation on Bioactivity | Reference |

| Diaryl Ureas (EGFR Inhibitors) | Introduction of electrophilic groups (e.g., Cl) on the terminal phenyl ring. | Beneficial for antitumor potency. | nih.gov |

| Diaryl Ureas (EGFR Inhibitors) | Introduction of 3,4-(CH3)2 on the terminal phenyl ring. | Decrease in activity. | nih.gov |

| Diaryl Ureas (EGFR Inhibitors) | 2-CH3 and 6-Cl substitution on the terminal phenyl ring. | Showed the best activity, suggesting a preference for ortho-position steric hindrance. | nih.gov |

| Alkyl-Urea Analogs | Mono-methylation of the urea nitrogen. | Loss of some inhibitory activity. | nih.gov |

| Alkyl-Urea Analogs | Di-methylation of the urea nitrogen. | Inactive as an inhibitor. | nih.gov |

| Alkyl-Urea Analogs | Substitution of urea with thiourea or carbamate. | No significant impact on activity. | nih.gov |

| Anti-malarial Anilines | 3-substituted-ureas vs. 4-substituted-ureas. | 3-substituted ureas showed better activity and greater selectivity. | nih.gov |

Role of Fluorine Substitution in Modulating Molecular Interactions, Lipophilicity, and Bioavailability

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. nih.govresearchgate.net The small size and high electronegativity of the fluorine atom allow it to significantly influence a molecule's properties. nih.gov

Fluorine substitution can enhance metabolic stability and membrane permeation. nih.govnih.gov This is partly due to the strength of the carbon-fluorine bond, which can block sites susceptible to metabolic oxidation. nih.gov The strategic placement of fluorine can also modulate the lipophilicity of a compound, which is crucial for its absorption and transport in the body. nih.gov By adding or removing fluorine atoms, chemists can "tune" the lipophilicity to optimize a drug's biodistribution and receptor binding. nih.gov

Furthermore, fluorine can increase the binding affinity of a drug to its target protein. nih.govresearchgate.net The electronegativity of fluorine can alter the electronic properties of a molecule, affecting its pKa, dipole moment, and electrostatic interactions with receptor sites. nih.gov For example, the trifluoromethoxy group on the drug riluzole (B1680632) enhances its penetration into the central nervous system due to increased lipophilicity. mdpi.com In some cases, fluorine-containing groups are attracted to hydrophobic pockets in proteins, such as those lined with leucine (B10760876) and phenylalanine residues. nih.gov

Pharmacophore Modeling and Rational Design Principles for Urea-Based Scaffolds

Pharmacophore modeling is a powerful tool in rational drug design, helping to identify the essential structural features required for a molecule's biological activity. For urea-based scaffolds, the urea moiety itself is a key pharmacophoric element, acting as both a hydrogen bond donor and acceptor. mdpi.com This allows for the formation of precise and directional interactions with biological targets. mdpi.com

Pharmacophore models for various urea-based inhibitors have been developed. For instance, a study on urease inhibitors identified a three-featured pharmacophore model consisting of one hydrogen bond acceptor and two hydrogen bond donor features as being optimal. nih.gov In another study on inhibitors of receptor tyrosine kinases, a pharmacophore derived from active molecules suggested that two hydrogen bond acceptors and three hydrophobic regions were common features. acs.org

Rational design principles for urea-based scaffolds often involve leveraging the hydrogen-bonding capabilities of the urea group while modifying the surrounding aryl groups to enhance potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov The structural flexibility of the urea scaffold allows for extensive derivatization to fine-tune the molecule's properties. mdpi.com

Correlation of Computed Molecular Descriptors with Observed Biological Activities and Self-Assembly Phenomena

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate computed molecular descriptors with the observed biological activities of compounds. These studies can reveal which physicochemical properties are most influential for a molecule's function.

For urea derivatives, various molecular descriptors have been shown to correlate with their biological activities. In a QSAR study of diaryl urea B-RAF inhibitors, descriptors related to the size, degree of branching, aromaticity, and polarizability of the molecules were found to affect their inhibitory activity. nih.gov Another study on glycine (B1666218) transporter type 1 inhibitors showed that constitutional, geometrical, physicochemical, and topological descriptors significantly impacted their activity. researchgate.net Specifically, molecular weight, partition coefficient, and polar surface area had a positive effect on activity, while the number of rotatable bonds had a negative influence. researchgate.net

The phenomenon of self-assembly, where molecules spontaneously form ordered structures, is also relevant to some urea derivatives. The aggregation state of a bioactive compound can play a key role in its interaction with biological systems. researchgate.net While specific studies on the self-assembly of N-(2-fluoro-5-methylphenyl)urea were not prominent in the search results, research on related peptide structures like phenylalanine oligopeptides demonstrates the formation of highly ordered nanostructures, such as nanotubes and nanoplates, driven by intermolecular interactions. nih.gov It is conceivable that certain phenylurea derivatives could also exhibit self-assembly properties, which could be influenced by molecular descriptors and impact their biological activity and bioavailability.

| Compound Class | Correlated Molecular Descriptors | Impact on Biological Activity | Reference |

| Diaryl Urea B-RAF Inhibitors | Size, degree of branching, aromaticity, polarizability | Affected inhibitory activity. | nih.gov |

| Glycine Transporter Type 1 Inhibitors | Molecular weight, partition coefficient, polar surface area | Positive effect on activity. | researchgate.net |

| Glycine Transporter Type 1 Inhibitors | Number of rotatable bonds, topological diameter | Negative influence on activity. | researchgate.net |

Mechanistic Research on the Biological Activity of N 2 Fluoro 5 Methylphenyl Urea Containing Compounds

Molecular Mechanisms of Target Inhibition

The N-(2-fluoro-5-methylphenyl)urea scaffold is a core component of several potent enzyme inhibitors. Its specific chemical structure allows for high-affinity binding to the active sites of various kinases, leading to the disruption of their catalytic activity and downstream signaling.

Inhibition of Receptor Tyrosine Kinases (RTKs), Specifically VEGFR and PDGFR, by N-(2-fluoro-5-methylphenyl)urea-Containing Compounds

Compounds containing the N-(2-fluoro-5-methylphenyl)urea group are potent and selective inhibitors of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). nih.gov These receptor tyrosine kinases (RTKs) are crucial mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. rsc.orgnih.gov

One prominent example of such a compound is Linifanib (ABT-869), which features the N-(2-fluoro-5-methylphenyl)urea structure. nih.gov Linifanib effectively inhibits all members of the VEGF and PDGF receptor families. nih.govdrugbank.com The binding of these compounds to the ATP-binding site of the kinase domain prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. nih.gov The fluorine atom in the phenylurea moiety can enhance the binding affinity and selectivity of these compounds for their target kinases. nih.gov

The inhibition of VEGFR and PDGFR by these compounds is a key mechanism underlying their anti-cancer effects. By blocking the signaling of these receptors, N-(2-fluoro-5-methylphenyl)urea-containing compounds can effectively halt the pro-angiogenic signals that tumors rely on for their growth and survival. nih.govrsc.org

Modulation of Intracellular Signaling Pathways, Including Tyrosine Phosphorylation of Kinase Receptors (e.g., VEGFR2, PDGFRβ)

The inhibition of VEGFR and PDGFR by N-(2-fluoro-5-methylphenyl)urea-containing compounds directly leads to the modulation of intracellular signaling pathways. Specifically, these compounds prevent the autophosphorylation of the kinase receptors, a critical step in their activation. nih.govnih.gov For instance, Linifanib has been shown to inhibit the tyrosine phosphorylation of VEGFR2 and PDGFRβ. nih.govnih.gov

This inhibition of receptor phosphorylation has a cascading effect on downstream signaling molecules. The PI3K-Akt signaling pathway, a major intracellular pathway downstream of PDGFR, is suppressed by the action of these inhibitors. mdpi.com Similarly, the inhibition of VEGFR2 phosphorylation disrupts the activation of pathways that lead to endothelial cell proliferation, migration, and survival. nih.govmdpi.com By blocking these critical signaling events, N-(2-fluoro-5-methylphenyl)urea-containing compounds can effectively arrest the cellular processes that drive tumor angiogenesis and growth.

Cellular Mechanisms of Action in Preclinical Models

The molecular inhibitory effects of N-(2-fluoro-5-methylphenyl)urea-containing compounds translate into significant anti-tumor activity at the cellular level, as demonstrated in various preclinical models.

Inhibition of Angiogenesis and Microvascularity Reduction in Tumor Environments

A primary cellular mechanism of action for N-(2-fluoro-5-methylphenyl)urea-containing compounds is the potent inhibition of angiogenesis. nih.gov By targeting VEGFR and PDGFR, these compounds disrupt the communication between tumor cells and the surrounding endothelial cells, which is necessary for the formation of new blood vessels. nih.govrsc.org

In preclinical studies, treatment with compounds like Linifanib has been shown to significantly reduce microvascular density in tumor environments. drugbank.commdpi.com This anti-angiogenic effect is a direct consequence of the inhibition of endothelial cell proliferation, migration, and tube formation, all of which are critical steps in the angiogenic process. nih.govmdpi.com The reduction in tumor vascularity ultimately leads to a state of hypoxia and nutrient deprivation within the tumor, thereby inhibiting its growth and promoting apoptosis. nih.govdrugbank.com

Studies on Vascular Wall Integrity and Permeability

In addition to inhibiting the formation of new blood vessels, N-(2-fluoro-5-methylphenyl)urea-containing compounds also impact the integrity and permeability of existing tumor vasculature. VEGF, also known as vascular permeability factor (VPF), plays a significant role in increasing the leakiness of blood vessels, which facilitates tumor cell extravasation and metastasis. nih.gov

By inhibiting VEGFR signaling, these compounds can help to normalize tumor vasculature, making it less permeable. nih.gov This effect is mediated, in part, by the inhibition of nitric oxide (NO) and prostacyclin synthesis, which are downstream effectors of VEGF that contribute to increased vascular permeability. nih.gov Studies have shown that the inhibition of VEGFR2 can prevent VEGF-induced increases in vascular permeability. nih.gov This stabilization of the vascular wall can hinder the spread of cancer cells and may also improve the delivery of other chemotherapeutic agents to the tumor.

Enzyme Inhibition Mechanisms by Fluorinated Urea (B33335) Derivatives, including Mechanism-Based Inhibition

The inclusion of fluorine in urea-based derivatives offers unique advantages in enzyme inhibitor design, including the potential for mechanism-based inhibition. nih.gov Fluorine's high electronegativity and relatively small size can significantly influence the binding affinity and inhibitory mechanism of a compound. researchgate.net

Fluorinated compounds can act as "suicide substrates" or mechanism-based inhibitors. nih.gov In this scenario, the inhibitor binds to the enzyme's active site and undergoes a catalytic conversion that generates a reactive intermediate. This intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation. nih.gov The strong carbon-fluorine bond and the leaving group ability of fluoride (B91410) can be exploited in the design of such inhibitors. nih.govresearchgate.net

For example, fluorinated ketones have been designed as transition-state analogue inhibitors of serine proteases, where the fluorinated group stabilizes a tetrahedral intermediate that mimics the transition state of the enzymatic reaction. nih.gov Similarly, fluorinated pyrimidines and sugars have been used to create mechanism-based inhibitors of enzymes like thymidylate synthase and glycosidases. nih.gov While the primary mechanism for N-(2-fluoro-5-methylphenyl)urea compounds targeting RTKs is competitive inhibition at the ATP-binding site, the principles of fluorine's role in enzyme inhibition are broadly applicable and highlight the versatility of fluorinated urea derivatives in drug design. nih.govresearchgate.net

Molecular Interactions with Specific Biological Targets

The biological activity of compounds containing the N-(2-fluoro-5-methylphenyl)urea moiety is intrinsically linked to their ability to interact with specific biological macromolecules. The nature and strength of these interactions dictate the compound's potential as a modulator of enzyme or receptor function. This section explores the mechanistic research into the molecular interactions of N-(2-fluoro-5-methylphenyl)urea-containing compounds with several key biological targets: urease, poly (ADP-ribose) polymerase-1 (PARP-1), penicillin-binding protein 1a (PBP1a), and lymphocyte-specific protein tyrosine kinase (p56lck). While direct experimental data for the specific compound "Urea, N-(2-fluoro-5-methylphenyl)-" is limited in the public domain, valuable insights can be drawn from studies on structurally related N-aryl urea derivatives.

Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046). Its activity is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for the development of new antibacterial agents. N-aryl ureas, due to their structural similarity to the natural substrate urea, have been investigated as potential urease inhibitors.

Molecular docking studies on various N-phenylurea derivatives have elucidated the probable binding modes within the urease active site. nih.govresearchgate.netmdpi.com The urea moiety is central to the interaction, often forming hydrogen bonds with key amino acid residues and one of the nickel ions in the catalytic center. The aryl substituent, in this case, the 2-fluoro-5-methylphenyl group, extends into a hydrophobic pocket of the active site.

Table 1: Inferred Molecular Interactions of N-(2-fluoro-5-methylphenyl)urea with Urease Active Site

| Interacting Moiety of Inhibitor | Probable Interacting Residue/Component in Urease | Type of Interaction |

| Urea NH groups | Amino acid residues (e.g., Asp, His) | Hydrogen Bonding |

| Urea Carbonyl Oxygen | Nickel (II) ions | Coordination |

| 2-Fluoro group | Polar amino acid residues | Hydrogen/Halogen Bonding |

| 5-Methyl group | Hydrophobic amino acid residues | Van der Waals Interactions |

| Phenyl Ring | Hydrophobic pocket residues | Pi-Pi Stacking/Hydrophobic Interactions |

Poly (ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the DNA damage response pathway, playing a critical role in the repair of single-strand DNA breaks. nih.govnih.gov Its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. While several PARP-1 inhibitors are clinically approved, they belong to structural classes distinct from simple N-aryl ureas. nih.gov

The development of PARP-1 inhibitors has largely focused on molecules that mimic the nicotinamide (B372718) moiety of its substrate, NAD+. semanticscholar.orgstjohns.edu These inhibitors typically feature a pharmacophore that can form key hydrogen bonds and pi-stacking interactions within the nicotinamide-binding pocket of PARP-1.

Currently, there is a lack of specific research data on the direct interaction of N-(2-fluoro-5-methylphenyl)urea with PARP-1. Studies on simple urea derivatives as PARP-1 inhibitors are scarce in the public literature. However, some substituted fused uracil (B121893) derivatives have been synthesized and shown to be potent PARP-1 inhibitors, with IC50 values below 20 nM. nih.gov This suggests that the urea or a related motif can be incorporated into a scaffold that effectively targets PARP-1. For a simple molecule like N-(2-fluoro-5-methylphenyl)urea to be an effective PARP-1 inhibitor, it would need to possess the necessary structural features to compete with NAD+ for binding to the active site. Without experimental or detailed modeling data, any potential interaction remains speculative.

Penicillin-Binding Protein 1a (PBP1a)

Penicillin-binding proteins (PBPs) are a group of bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. nih.gov Inhibition of these enzymes is the mechanism of action for the widely used β-lactam antibiotics. PBP1a is a high-molecular-weight PBP that possesses both transglycosylase and transpeptidase activity.

The investigation of non-β-lactam inhibitors of PBPs is an active area of research aimed at overcoming antibiotic resistance. While there is research on small molecule inhibitors targeting PBPs, specific data on N-(2-fluoro-5-methylphenyl)urea or closely related simple phenylurea derivatives as PBP1a inhibitors is not available in the reviewed literature. One study identified phenyl-urea based compounds as inhibitors of PBP4, a different class of PBP, suggesting that the urea scaffold can be a starting point for developing inhibitors for this enzyme family. nih.govresearchgate.net However, the structural requirements for inhibiting PBP1a are distinct. For instance, some non-β-lactam inhibitors of PBP1a, like certain lactivicin analogs, have shown inhibitory concentrations (IC50) in the low micromolar range, but these are structurally more complex. nih.gov

Without direct evidence, one can only hypothesize that for N-(2-fluoro-5-methylphenyl)urea to inhibit PBP1a, it would need to bind to the active site and disrupt the normal enzymatic process of peptidoglycan synthesis. The potential for such an interaction would depend on the specific topology and chemical environment of the PBP1a active site.

p56lck

Lymphocyte-specific protein tyrosine kinase (p56lck) is a member of the Src family of non-receptor tyrosine kinases and plays a critical role in T-cell signaling and development. nih.gov Its dysregulation has been implicated in various diseases, including autoimmune disorders and cancer, making it a significant therapeutic target.

The development of p56lck inhibitors has explored various chemical scaffolds. While there is no direct report on the inhibitory activity of N-(2-fluoro-5-methylphenyl)urea against p56lck, some studies have identified urea-containing compounds as inhibitors. For example, N-3-(phenylcarbamoyl)arylpyrimidine-5-carboxamides have been reported as a novel class of selective Lck inhibitors. nih.gov These molecules are structurally more complex than the simple phenylurea , but they highlight that the urea moiety can be a key structural element for interacting with the kinase.

In these more complex inhibitors, the urea group often participates in hydrogen bonding interactions with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. The aryl groups attached to the urea can then occupy adjacent hydrophobic pockets, contributing to affinity and selectivity. For N-(2-fluoro-5-methylphenyl)urea, it is conceivable that the urea part could form hydrogen bonds with the p56lck hinge region, while the 2-fluoro-5-methylphenyl group could fit into a nearby pocket. However, the potency and selectivity of such a simple molecule would likely be low compared to more optimized and complex inhibitors.

Table 2: Summary of Inferred or Known Interactions of N-Aryl Urea Derivatives with Biological Targets

| Target Enzyme | General Role of Urea Moiety in Analogs | Key Findings for Structurally Related Compounds | Inferred Role of 2-Fluoro-5-methylphenyl Group |

| Urease | Substrate mimic, H-bonding with active site residues, coordination with Ni(II) ions. | Potent inhibition by N-phenylurea derivatives, with activity dependent on phenyl ring substituents. nih.gov | Enhances binding through halogen bonding and hydrophobic interactions. |

| PARP-1 | Can be part of a larger scaffold that mimics nicotinamide. | Substituted fused uracils show high potency. nih.gov Lack of data for simple phenylureas. | Potential to occupy a sub-pocket in the active site, but overall affinity is likely low. |

| PBP1a | Potential to interact with the active site. | Phenyl-urea scaffold identified as a starting point for PBP4 inhibitors. nih.govresearchgate.net Data for PBP1a is lacking. | Would need to fit into the specific topology of the PBP1a active site. |

| p56lck | Can form hydrogen bonds with the kinase hinge region. | More complex urea-containing compounds act as selective inhibitors. nih.gov | Could occupy a hydrophobic pocket adjacent to the hinge region. |

Preclinical Research Paradigms and Findings for N 2 Fluoro 5 Methylphenyl Urea Containing Compounds

In Vitro Cellular Assays for Biological Activity Profiling

Cell Proliferation and Viability Studies, Including Apoptotic and Necrotic Mechanisms

Derivatives of N-(2-fluoro-5-methylphenyl)urea have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a novel 2'-fluoro derivative of 5-azacytidine (B1684299), a compound sharing the fluoro-substitution pattern, exhibited potent dose-dependent suppression of viability in acute myelogenous leukemia (KG-1), acute monocytic leukemia (TPH-1), and promyelocytic leukemia (HL-60) cell lines. scirp.orgscirp.org The median effective concentration (EC50) values were found to be 9 to 10 times lower than the control drug, azacitidine, indicating a substantial increase in cytotoxic potency. scirp.org Specifically, the EC50 values for the fluoro analog were 0.35 µM in KG-1, 0.51 µM in TPH-1, and 0.58 µM in HL-60 cells. scirp.org

Furthermore, studies on fluoroaryl-substituted derivatives of the novel anti-cancer agent FL118 have shown that these compounds possess improved cytotoxicity compared to the parent molecule. nih.gov One standout derivative, compound 7h, not only inhibited colorectal cancer (CRC) cell colony formation and migration but also promoted the production of reactive oxygen species (ROS) and induced apoptosis in CRC cells. nih.gov The induction of apoptosis is a critical mechanism for many anti-cancer agents. In the case of the 2'-fluoro analog of 5-azacytidine, it was shown to induce apoptosis in P388 and L1210 murine leukemia lymphocytic cells, with apoptosis rates of 54.53% and 43.35%, respectively, compared to minimal apoptosis in control cells. scirp.orgscirp.org This suggests that compounds containing the N-(2-fluoro-5-methylphenyl)urea moiety or similar structures can effectively trigger programmed cell death in cancer cells.

Similarly, a series of 5-fluoroindolin-2-one derivatives incorporating a urea (B33335) linkage were synthesized and evaluated for their antitumor activities. researchgate.net The majority of these compounds exhibited notable antitumor effects, with some demonstrating activity comparable or superior to the positive control. researchgate.net Another study on new urea derivatives showed that compound 5 had the best cytotoxic activity against the HepG2 liver cancer cell line, with an IC50 value of 4.25 µM, which was significantly more potent than the standard chemotherapeutic agent 5-fluorouracil (B62378) (IC50 = 316.25 µM). nih.gov

Table 1: Cytotoxic Activity of N-(2-fluoro-5-methylphenyl)urea-Containing Compound Analogs

| Compound/Analog | Cell Line | IC50/EC50 (µM) | Reference |

| 2'-Fluoro-ara-5-azacytidine | KG-1 | 0.35 | scirp.org |

| 2'-Fluoro-ara-5-azacytidine | TPH-1 | 0.51 | scirp.org |

| 2'-Fluoro-ara-5-azacytidine | HL-60 | 0.58 | scirp.org |

| Urea Derivative (Compound 5) | HepG2 | 4.25 | nih.gov |

| 5-Fluorouracil | HepG2 | 316.25 | nih.gov |

Enzyme Inhibition Assays and Determination of Half-Maximal Inhibitory Concentrations (IC50)

In the context of cancer, kinase inhibition is a major therapeutic strategy. The development of novel urea-based inhibitors targeting the Ataxia-Telangiectasia Mutated (ATM) kinase, a crucial regulator of the DNA damage response, has been reported. nih.gov These inhibitors, designed based on in-silico modeling, demonstrated subnanomolar potency in biochemical assays. nih.gov Though the exact structures are proprietary, this research underscores the utility of the urea functional group in designing potent enzyme inhibitors.

A novel 2'-fluoro analog of 5-azacytidine was shown to be a potent inhibitor of DNA methyltransferases (DNMTs). scirp.orgscirp.org At concentrations of 1 and 10 µM, this compound significantly reduced DNMT activity in nuclear extracts of the HCT-116 human colorectal cancer cell line. scirp.orgscirp.org This inhibition of DNMTs is a key mechanism contributing to its anti-cancer effects.

Table 2: Enzyme Inhibition by N-(2-fluoro-5-methylphenyl)urea-Related Compounds

| Compound/Analog | Target Enzyme | IC50 (µM) | Reference |

| Imidazopyridine-oxazole (4i) | Urease | 5.68 ± 1.66 | nih.gov |

| Imidazopyridine-oxazole (4o) | Urease | 7.11 ± 1.24 | nih.gov |

| Imidazopyridine-oxazole (4g) | Urease | 9.41 ± 1.19 | nih.gov |

| Imidazopyridine-oxazole (4h) | Urease | 10.45 ± 2.57 | nih.gov |

| Thiourea (B124793) (Standard) | Urease | 21.37 ± 1.76 | nih.gov |

Biochemical Pathway Analysis, Such as Kinase Phosphorylation Status

The N-(2-fluoro-5-methylphenyl)urea moiety is integral to compounds that modulate critical signaling pathways in cancer. A 5-fluoro-4-(3H)-quinazolinone aryl urea derivative, GNE-0749, was identified as a type II pan-RAF kinase inhibitor. nih.gov This compound, through its unique hinge-binding motif, achieves high kinase selectivity. nih.gov In preclinical studies, GNE-0749 demonstrated synergistic pathway inhibition when combined with a MEK inhibitor, cobimetinib. nih.gov This highlights the ability of such compounds to effectively block the RAS-RAF-MEK-ERK signaling cascade, which is frequently hyperactivated in various cancers.

Furthermore, research on fluoroaryl-substituted derivatives of FL118 revealed that one of the potent compounds, 7h, could inhibit the activity of Topoisomerase I (Top1). nih.gov Interestingly, the study also unveiled a novel mechanism where the presence of the RNA helicase DDX5 could modulate Top1 activity, and this modulation was effectively reversed by compound 7h. nih.gov This indicates that compounds containing the N-(2-fluoro-5-methylphenyl)urea scaffold can have complex and multi-faceted effects on intracellular signaling and enzymatic pathways. The ability of the novel 2'-fluoro analog of 5-azacytidine to induce G2/M cell cycle arrest in P388 and L1210 murine leukemia cells further illustrates the profound impact of such compounds on cell cycle regulation pathways. scirp.orgscirp.org

Antimicrobial Screening and Efficacy Assessment against Bacterial and Fungal Strains

Beyond their anti-cancer properties, certain urea derivatives have also been investigated for their antimicrobial activities. A study on a series of newly synthesized urea derivatives demonstrated notable efficacy against various microbial strains. nih.gov Specifically, compounds 5 and 8 from this series showed the highest activity. Compound 5 exhibited a minimum inhibitory concentration (MIC) of 0.0489 µM against Escherichia coli, Staphylococcus aureus, and Candida albicans. nih.gov Compound 8 was also effective, inhibiting the growth of E. coli and C. albicans at an MIC of 3.13 µM, and S. aureus at 0.3912 µM. nih.gov These findings suggest that the N-(2-fluoro-5-methylphenyl)urea scaffold could be a valuable template for the development of new antimicrobial agents.

Table 3: Antimicrobial Activity of Urea Derivatives

| Compound | Microbial Strain | MIC (µM) | Reference |

| Compound 5 | Escherichia coli | 0.0489 | nih.gov |

| Compound 5 | Staphylococcus aureus | 0.0489 | nih.gov |

| Compound 5 | Candida albicans | 0.0489 | nih.gov |

| Compound 8 | Escherichia coli | 3.13 | nih.gov |

| Compound 8 | Candida albicans | 3.13 | nih.gov |

| Compound 8 | Staphylococcus aureus | 0.3912 | nih.gov |

In Vivo Preclinical Model Investigations

Evaluation of Tumor Growth Inhibition in Rodent Models

The anti-cancer potential of N-(2-fluoro-5-methylphenyl)urea-containing compounds observed in vitro has been translated into significant efficacy in in vivo preclinical models. A 5-fluoro-4-(3H)-quinazolinone aryl urea pan-RAF kinase inhibitor, GNE-0749, was evaluated in a KRAS mutant xenograft mouse model. nih.gov When administered in combination with the MEK inhibitor cobimetinib, GNE-0749 led to significant tumor growth inhibition. nih.gov This synergistic effect underscores the potential of targeting multiple nodes in a signaling pathway to achieve a more robust anti-tumor response.

In another study, fluoroaryl-substituted derivatives of FL118 were assessed for their in vivo anti-tumor efficacy, with some derivatives demonstrating enhanced performance compared to the parent compound. nih.gov While specific data on tumor growth inhibition for the title compound is not detailed, the positive results from these closely related analogs are highly encouraging. Furthermore, a neutral derivative of 5-fluoro-2'-deoxyuridine (B1346552) 5'-phosphate, compound 1a, was found to be nearly as effective as 5-fluorouracil in prolonging the life spans of BDF1 mice with P-388 leukemia when administered intraperitoneally for five consecutive days. nih.gov

Application of Imaging Techniques (e.g., DCE-MRI, Immunohistochemistry) for Monitoring Biological Responses in Preclinical Tumor Models

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

DCE-MRI is a functional imaging technique that provides quantitative assessment of tumor vasculature and perfusion by monitoring the passage of a contrast agent through the tissue. ubc.ca It is particularly useful for evaluating the effects of anti-angiogenic agents, which may not initially cause a reduction in tumor size but significantly alter the tumor microenvironment. ubc.ca

Preclinical studies on urea-based kinase inhibitors frequently employ DCE-MRI to measure changes in parameters such as the volume transfer constant (Ktrans), which reflects vascular permeability and blood flow. nih.govtandfonline.comnih.gov For instance, in studies with Sorafenib, a significant decrease in Ktrans was observed in renal cell carcinoma (RCC) xenografts as early as three days after treatment initiation, indicating a rapid anti-vascular effect. nih.gov This reduction in vascular permeability is a key indicator of the drug's anti-angiogenic activity and has been shown to correlate with treatment response. tandfonline.com

Similarly, in preclinical models of hepatocellular carcinoma (HCC), DCE-MRI has been used to demonstrate early changes in tumor perfusion following treatment with Sorafenib. whiterose.ac.uk These imaging biomarkers often precede changes in tumor volume, highlighting their utility in the early assessment of therapeutic efficacy. nih.gov The application of DCE-MRI in preclinical settings allows for the longitudinal monitoring of individual tumors, providing dynamic information on the biological response to treatment. nih.gov

Interactive Data Table: Preclinical DCE-MRI Findings for Urea-Based Kinase Inhibitors

| Compound | Tumor Model | Key DCE-MRI Parameter | Observed Change | Reference |

| Sorafenib | Renal Cell Carcinoma Xenograft | Ktrans | Significant decrease | nih.gov |

| Sorafenib | Hepatocellular Carcinoma | Distribution Volume (DV) | Reduction in responders | whiterose.ac.uk |

| AG-013736 | Various Solid Tumors | Ktrans, IAUC | Decrease of at least 50% | diagnosticimaging.com |

Immunohistochemistry (IHC)

Immunohistochemistry is a powerful laboratory technique that uses antibodies to detect the presence and location of specific proteins within tissue sections. In the context of preclinical cancer research for urea-based compounds, IHC is crucial for visualizing and quantifying changes at the cellular level within the tumor microenvironment.

A common application of IHC in this setting is the assessment of microvessel density (MVD) through the staining of endothelial cell markers, most notably CD31. nih.gov A reduction in CD31 staining following treatment is a direct histological correlate of the anti-angiogenic effects observed with imaging techniques like DCE-MRI. For example, in preclinical models of colorectal cancer, treatment with Regorafenib resulted in a significant reduction in tumor vessel area as determined by CD31 staining. nih.gov

Beyond angiogenesis, IHC can be used to investigate a compound's effects on cell proliferation (e.g., using Ki-67 or PCNA markers), apoptosis (e.g., using TUNEL assays), and the expression of various signaling proteins. researchgate.net For instance, studies with Sorafenib have used IHC to show a reduction in the phosphorylation of key signaling proteins like ERK, providing mechanistic insights into its anti-proliferative effects. nih.gov The combination of these various IHC markers provides a detailed snapshot of the biological processes being modulated by the therapeutic agent within the tumor.

Interactive Data Table: Immunohistochemistry Findings for Urea-Based Kinase Inhibitors

| Compound | Tumor Model | Marker | Biological Process Assessed | Finding | Reference |

| Regorafenib | Colorectal Cancer Xenograft | CD31 | Angiogenesis (Microvessel Density) | Significantly reduced tumor vessel area | nih.gov |

| Sorafenib | Various Xenograft Models | pERK | Cellular Proliferation (Signaling) | Reduced levels | nih.gov |

| PKI166 | Pancreatic Carcinoma | PCNA | Cell Proliferation | Decrease in positive cells | researchgate.net |

| PKI166 | Pancreatic Carcinoma | TUNEL | Apoptosis | Increase in positive cells | researchgate.net |

| PKI166 | Pancreatic Carcinoma | CD31/PECAM-1 | Angiogenesis (Microvessel Density) | Decrease in MVD | researchgate.net |

Advanced Analytical Methodologies Development for N 2 Fluoro 5 Methylphenyl Urea and Its Metabolites in Research Studies

Development of Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are the cornerstone for the separation, purity assessment, and quantitative analysis of N-(2-fluoro-5-methylphenyl)urea and its potential metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods, each with its distinct advantages and challenges.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a highly suitable and widely adopted method for the analysis of phenylurea compounds. newpaltz.k12.ny.uschromatographyonline.com For N-(2-fluoro-5-methylphenyl)urea, a C18 column is a common stationary phase choice, offering good retention and separation based on the compound's hydrophobicity. newpaltz.k12.ny.usnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution is often employed to ensure the effective separation of the parent compound from its more or less polar metabolites and impurities.

UV detection is a common and straightforward detection method for phenylureas, with the detection wavelength typically set around 210-245 nm to maximize sensitivity. chromatographyonline.comnih.gov For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard. This allows for the precise determination of the compound's concentration in a sample. The development of a stability-indicating HPLC method is also critical and involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to ensure that the method can separate the intact drug from its degradation products. bioline.org.brsaudijournals.comjfda-online.com

Table 1: Illustrative HPLC Method Parameters for N-(2-fluoro-5-methylphenyl)urea Analysis

| Parameter | Suggested Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for phenylureas. newpaltz.k12.ny.usnih.gov |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Common mobile phase for phenylurea analysis, offering good peak shape. |

| Gradient | 30-80% B over 20 minutes | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 240 nm | Phenylureas exhibit strong absorbance in this region. nih.gov |

| Injection Volume | 10 µL | Standard injection volume. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

Gas Chromatography (GC):

Gas chromatography can also be employed for the analysis of N-(2-fluoro-5-methylphenyl)urea, particularly for assessing volatile impurities. However, a significant challenge with GC analysis of phenylurea compounds is their thermal lability. newpaltz.k12.ny.usnih.gov At the high temperatures of the GC inlet, these compounds can degrade, often forming their corresponding isocyanates and amines. newpaltz.k12.ny.usepa.gov This thermal decomposition can lead to inaccurate quantification and misinterpretation of the sample's purity.

To mitigate this, several strategies can be employed:

Derivatization: Converting the urea (B33335) to a more thermally stable derivative before GC analysis is a common approach. nih.gov

Cool On-Column or Programmable Temperature Vaporizer (PTV) Inlet: These injection techniques introduce the sample onto the column at a lower temperature, minimizing thermal stress. nih.gov

Method Optimization: Careful optimization of the inlet temperature and carrier gas flow rate can sometimes allow for reproducible analysis of the parent compound or its degradation products. newpaltz.k12.ny.us

When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities for both the parent compound and any degradation products or impurities. nih.govnih.gov

Spectrophotometric and Spectrofluorometric Assays for Compound Detection and Characterization

Spectrophotometric and spectrofluorometric methods offer rapid and cost-effective means for the detection and, in some cases, quantification of N-(2-fluoro-5-methylphenyl)urea, particularly in quality control settings.

UV-Visible Spectrophotometry:

UV-Visible spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. N-(2-fluoro-5-methylphenyl)urea, with its aromatic ring and urea chromophore, is expected to exhibit characteristic UV absorbance. A full spectral scan in a suitable solvent (e.g., methanol or acetonitrile) would be performed to determine the wavelength of maximum absorbance (λmax). This λmax can then be used for quantitative analysis based on the Beer-Lambert law, provided no interfering substances absorb at the same wavelength. While less specific than chromatographic methods, UV-Vis spectrophotometry can be a useful tool for quick concentration estimations. Novel urea and thiourea (B124793) substitute cyclotriphosphazene (B1200923) compounds have been investigated for their optical sensor properties for anions using UV-Vis spectroscopy. tubitak.gov.tr

Spectrofluorometry:

Fluorescence spectroscopy is generally more sensitive and selective than absorbance spectroscopy. For a compound to be fluorescent, it must possess a rigid, planar structure with an extensive system of conjugated double bonds. While the fluorescence properties of N-(2-fluoro-5-methylphenyl)urea are not widely reported, the presence of the fluorinated phenyl ring suggests that it may exhibit some native fluorescence. Method development would involve determining the optimal excitation and emission wavelengths. If the native fluorescence is weak, derivatization with a fluorescent tag can be employed to enhance sensitivity. HPLC methods with post-column derivatization to form fluorescent products have been successfully used for other phenylurea herbicides. nih.gov

Innovative Applications of Fluorine-19 NMR in Mechanistic and Analytical Investigations

Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for the analysis of fluorinated compounds like N-(2-fluoro-5-methylphenyl)urea. huji.ac.il The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus. huji.ac.il

Key Applications in Research Studies:

Structural Confirmation and Purity Assessment: The ¹⁹F NMR spectrum provides a distinct signal for the fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to the local electronic environment. nih.gov Any impurities containing a fluorine atom in a different chemical environment will give rise to separate signals, allowing for a direct assessment of purity. The expected chemical shift for the fluorine atom in N-(2-fluoro-5-methylphenyl)urea would be in the typical range for aromatic fluorides, which is between -100 and -140 ppm relative to CFCl₃. colorado.eduucsb.edu

Mechanistic Studies: Changes in the ¹⁹F chemical shift can provide insights into intermolecular interactions, such as binding to a biological target. nih.gov For example, a significant change in the chemical shift upon interaction with a protein or enzyme can be used to study binding events and elucidate the mechanism of action at a molecular level.

Metabolite Identification: If metabolic transformation occurs near the fluorine atom, it will likely cause a significant change in the ¹⁹F chemical shift. This makes ¹⁹F NMR a valuable tool for identifying and characterizing fluorinated metabolites in complex biological matrices.

Table 2: Predicted ¹⁹F NMR Properties for N-(2-fluoro-5-methylphenyl)urea

| Parameter | Predicted Value/Observation | Significance |

| Chemical Shift (δ) | -110 to -130 ppm (relative to CFCl₃) | Highly sensitive to the electronic environment; useful for purity and interaction studies. colorado.eduucsb.edu |

| Multiplicity | Doublet of doublets (or more complex) | Coupling to ortho and meta protons on the phenyl ring provides structural information. |

| Integration | Proportional to the number of ¹⁹F nuclei | Allows for quantitative analysis relative to a known standard. huji.ac.il |

Development of Robust Methods for Impurity Profiling and Stability Indicating Assays in Research Batches

Impurity profiling is a critical component of drug development and research, ensuring the safety and quality of the compound. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient, free from interference from its degradation products, impurities, and excipients.

Impurity Profiling:

The process of impurity profiling involves identifying and quantifying all potential impurities in a research batch. These impurities can arise from the synthetic process (e.g., starting materials, by-products, intermediates) or from degradation of the final compound. A combination of analytical techniques is often employed for comprehensive impurity profiling:

HPLC-UV/DAD: As the primary separation technique, HPLC with a Diode Array Detector (DAD) can separate and provide UV spectra for each impurity, which can aid in preliminary identification.

LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry is the definitive tool for impurity identification. nih.govresearchgate.netnih.gov It provides accurate mass information, which can be used to determine the elemental composition of an impurity, and fragmentation patterns, which help in elucidating its structure.

NMR Spectroscopy: Both ¹H and ¹³C NMR, along with ¹⁹F NMR, are invaluable for the definitive structural elucidation of isolated impurities.

Stability-Indicating Assays:

The development of a stability-indicating assay for N-(2-fluoro-5-methylphenyl)urea involves subjecting the compound to forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These conditions typically include:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures. Phenylureas are known to be susceptible to hydrolysis.

Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide.

Thermal Degradation: Heating the solid or a solution of the compound. researchgate.net

Photodegradation: Exposing the compound to UV and visible light.

The developed HPLC method must be able to resolve the main peak of N-(2-fluoro-5-methylphenyl)urea from all the degradation product peaks. The peak purity of the main peak should be assessed using a DAD or mass spectrometer to ensure it is not co-eluting with any degradants. This validated stability-indicating method is then crucial for determining the shelf-life and appropriate storage conditions for research batches.

Conclusion and Future Research Directions for N 2 Fluoro 5 Methylphenyl Urea

Synthesis of Key Research Findings and Contributions to the Understanding of N-(2-fluoro-5-methylphenyl)urea

The primary significance of N-(2-fluoro-5-methylphenyl)urea in medicinal chemistry is its incorporation into larger, biologically active molecules, most notably as a key structural component of the potent receptor tyrosine kinase (RTK) inhibitor, Linifanib (ABT-869). nih.govnih.gov Research has consistently highlighted the crucial role of the diaryl urea (B33335) scaffold in establishing vital interactions with protein targets, and the specific substitutions on the phenyl rings, such as the 2-fluoro and 5-methyl groups, are critical for modulating potency, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org

The synthesis of N-(2-fluoro-5-methylphenyl)urea and its derivatives generally follows established methods for creating unsymmetrical diaryl ureas. A common and widely employed laboratory-scale synthesis involves the reaction of 2-fluoro-5-methylaniline (B1296174) with a suitable isocyanate or by using phosgene (B1210022) substitutes like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) to first form an isocyanate intermediate from one amine, which then reacts with the second amine. nih.gov For instance, the synthesis of diaryl ureas bearing a quinoxalindione moiety involved reacting the appropriate amine with phenyl chloroformate to generate a carbamate (B1207046), which was then reacted with another amine to form the final urea derivative. nih.gov

Unresolved Questions and Emerging Research Avenues for N-(2-fluoro-5-methylphenyl)urea Derivatives

Despite the recognized importance of the N-(2-fluoro-5-methylphenyl)urea moiety in kinase inhibitors, several questions remain unanswered, paving the way for new research directions.

A primary area of investigation is the exploration of novel derivatives with altered substitution patterns on the phenyl rings. While the 2-fluoro-5-methyl substitution is known to be effective, a systematic exploration of other halogen, alkyl, and electron-withdrawing or -donating groups could lead to the discovery of compounds with improved potency, selectivity against different kinase families, or enhanced ADME (absorption, distribution, metabolism, and excretion) properties.

Furthermore, the application of N-(2-fluoro-5-methylphenyl)urea derivatives is currently dominated by their use as kinase inhibitors in oncology. An emerging research avenue is to explore their potential as inhibitors of other enzyme families or as modulators of different biological pathways. The inherent ability of the urea scaffold to participate in hydrogen bonding makes it a versatile platform for targeting a wide range of proteins. For example, urea derivatives have shown promise as antimicrobial agents and inhibitors of other enzymes like urease. frontiersin.org

Another unresolved question is the full extent of the structure-activity relationship (SAR) for this class of compounds. While the importance of the urea linker is established, a deeper understanding of how modifications to the N-(2-fluoro-5-methylphenyl) ring system affect target binding and off-target effects is needed. This includes studying the conformational preferences of these molecules and how they are influenced by different substituents.

Finally, the development of more efficient and greener synthetic methodologies for the preparation of N-(2-fluoro-5-methylphenyl)urea and its derivatives remains an area of interest. While current methods are effective, they often rely on hazardous reagents like phosgene. The development of catalytic, one-pot procedures would be highly beneficial for both laboratory-scale research and large-scale production.

Future Potential and Impact on Rational Drug Design and Chemical Sciences

The future of N-(2-fluoro-5-methylphenyl)urea derivatives in rational drug design appears bright. As our understanding of the structural biology of various disease targets continues to grow, this scaffold can be rationally modified to design next-generation inhibitors with high specificity and reduced side effects. The established role of this moiety in successful clinical candidates like Linifanib provides a strong foundation for future drug discovery efforts.

The impact of this research extends beyond medicinal chemistry into the broader chemical sciences. The synthesis and study of these molecules contribute to our fundamental understanding of non-covalent interactions, conformational analysis, and the principles of molecular recognition. The development of novel synthetic routes can also drive innovation in synthetic organic chemistry.

Q & A

Basic: What synthetic routes are recommended for preparing N-(2-fluoro-5-methylphenyl)urea, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via reaction of 2-fluoro-5-methylphenyl isocyanate with an appropriate amine under anhydrous conditions . Purification methods include recrystallization (e.g., using ethanol/water mixtures) or chromatography (silica gel or HPLC). Purity (>95%) is validated via reverse-phase HPLC with UV detection at 254 nm, as described in kinase inhibitor syntheses .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing N-(2-fluoro-5-methylphenyl)urea derivatives?

Methodological Answer:

- NMR Spectroscopy: H and C NMR (in DMSO-d6 or CDCl3) confirm substituent positions and urea linkage integrity .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography: Used to resolve crystal structures (e.g., Form 2 polymorphs) and hydrogen-bonding networks critical for biological activity .

Basic: What are the primary biological targets of N-(2-fluoro-5-methylphenyl)urea-based compounds like ABT-869?

Methodological Answer:

ABT-869 (Linifanib) is a multitargeted receptor tyrosine kinase (RTK) inhibitor, primarily targeting VEGF and PDGFR families. Kinase selectivity is assessed using in vitro kinase assays (e.g., competitive binding with ATP) and cellular proliferation screens (e.g., IC50 determination in renal carcinoma models) .

Advanced: How can structure-activity relationship (SAR) contradictions in substituent effects be resolved for urea derivatives?

Methodological Answer:

Contradictions (e.g., lipophilic substituents enhancing potency in DHODH inhibitors but reducing kinase selectivity) require:

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict binding affinities .

- Parallel Synthesis: Systematic variation of substituents (e.g., 2-fluoro-5-methylphenyl vs. pyridyl groups) followed by in vitro enzyme inhibition assays .

Advanced: How should in vivo studies be designed to evaluate the pharmacokinetics and efficacy of urea derivatives?

Methodological Answer:

- Animal Models: Use xenograft mice implanted with human cancer cells (e.g., clear cell renal carcinoma) .

- Dosing Regimens: Oral administration (e.g., 10–50 mg/kg daily) with plasma concentration monitoring via LC-MS/MS .

- Endpoint Analysis: Tumor volume measurement (caliper), histopathology, and biomarker quantification (e.g., ELISA for VEGF) .

Advanced: What analytical methods are effective for enantiomeric separation of chiral urea derivatives?

Methodological Answer:

Supercritical fluid chromatography (SFC) with fluorinated polysaccharide phases (e.g., cellulose tris(2-fluoro-5-methylphenylcarbamate)) achieves baseline separation. Method optimization includes CO2/co-solvent ratios (e.g., 85:15 CO2/methanol) and column temperature (35°C) .

Advanced: How can crystallographic data resolve discrepancies in polymorphism or stability of urea derivatives?

Methodological Answer:

- Polymorph Screening: Use solvent evaporation (e.g., acetonitrile vs. toluene) to isolate crystalline forms .

- Stability Testing: Accelerated degradation studies (40°C/75% RH) combined with PXRD to monitor phase transitions .

Advanced: How to address conflicting data in biological activity across different assay platforms?

Methodological Answer:

- Meta-Analysis: Compare IC50 values from enzyme-based (e.g., DHODH inhibition) vs. cell-based assays (e.g., MTT proliferation) .

- Experimental Replication: Standardize protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.